Sulthiame - 61-56-3

Sulthiame

Catalog Number: EVT-282798
CAS Number: 61-56-3
Molecular Formula: C10H14N2O4S2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulthiame (N-[4′-sulfamylphenyl]-1,4-butansultam) is a synthetic compound classified as a carbonic anhydrase inhibitor. [, ] While clinically utilized as an antiepileptic drug, its primary role in scientific research lies in its inhibitory action on carbonic anhydrase, an enzyme crucial for various physiological processes. [, ] This property makes it a valuable tool for studying carbonic anhydrase function and exploring the therapeutic potential of carbonic anhydrase inhibitors in various conditions.

Molecular Structure Analysis

The molecular structure of Sulthiame has been determined through X-ray crystallography. [] It reveals a unique conformation distinct from other anticonvulsant drugs like diphenylhydantoin. [] This difference suggests a potentially distinct mechanism of action for Sulthiame compared to other antiepileptics. [] Interestingly, removing the sulfonamide group from Sulthiame results in a molecule with weak antiepileptic activity and a weak conformational resemblance to other non-carbonic anhydrase inhibitor anticonvulsant drugs. [] This observation highlights the importance of the sulfonamide group for both its carbonic anhydrase inhibitory activity and its unique anticonvulsant profile.

Mechanism of Action

Sulthiame is a carbonic anhydrase inhibitor, specifically targeting carbonic anhydrase isoform II. [, ] While its precise anticonvulsant mechanism remains unclear, research suggests that it might reduce intracellular pH in hippocampal CA3 neurons, contributing to decreased epileptiform activity. [] Sulthiame also interacts with the cytochrome P450 enzyme system, potentially influencing the metabolism of other antiepileptic drugs. []

Applications
  • Epilepsy Research: Sulthiame is extensively studied for its anticonvulsant properties, especially in treating focal epilepsies, including benign childhood epilepsy with centrotemporal spikes, and epileptic encephalopathies. [, , , , , , , , , , ] Researchers investigate its efficacy as monotherapy and add-on therapy, exploring its impact on seizure frequency, electroencephalogram (EEG) abnormalities, and cognitive function. [, , , , , , , , , , ]

  • Neuroscience Research: Sulthiame serves as a tool to investigate the role of carbonic anhydrase in neuronal excitability, synaptic transmission, and the pathogenesis of epilepsy. [] By inhibiting carbonic anhydrase, researchers can study the consequent changes in intracellular pH and their impact on neuronal function. []

  • Drug Interaction Studies: Due to its interaction with the cytochrome P450 system, particularly its inhibitory effect on phenytoin metabolism, Sulthiame is utilized in research exploring drug-drug interactions. [, , ] These studies aim to understand how Sulthiame might alter the pharmacokinetics and pharmacodynamics of co-administered drugs. [, , ]

  • Behavioral Studies: Research utilizing Sulthiame extends to evaluating its effects on behavior, particularly in individuals with intellectual disabilities. [, , ] Studies investigate its potential to reduce aggression, hyperactivity, and other behavioral disturbances. [, , ]

Diphenylhydantoin (Phenytoin)

Relevance: Diphenylhydantoin is frequently investigated alongside sulthiame to compare efficacy and tolerability. Studies suggest that sulthiame can inhibit the hepatic metabolism of diphenylhydantoin, leading to increased serum diphenylhydantoin levels when both drugs are administered concurrently [, , ]. This interaction can potentiate the effects and side effects of diphenylhydantoin, potentially leading to toxicity. Sulthiame's different chemical structure and potential to interact with diphenylhydantoin highlight its unique pharmacological profile.

N-Desmethylclobazam

Relevance: The interaction between sulthiame and clobazam is of particular interest in understanding sulthiame's pharmacokinetic properties. Research suggests that sulthiame might inhibit the metabolism of clobazam, specifically by affecting the cytochrome P450 2C19 (CYP2C19) enzyme, which is primarily responsible for metabolizing clobazam into N-desmethylclobazam []. This inhibition could result in elevated levels of both clobazam and N-desmethylclobazam in individuals receiving both medications, potentially intensifying their therapeutic effects and side effects. The potential for sulthiame to interact with clobazam through CYP2C19 inhibition showcases its influence on drug metabolism pathways.

Levetiracetam

Relevance: Levetiracetam serves as a comparator to sulthiame in several clinical trials, mainly in the context of benign epilepsy with centrotemporal spikes (BECTS). Studies comparing the efficacy and tolerability of sulthiame and levetiracetam, particularly in pediatric patients with BECTS, aim to determine optimal treatment strategies for this common epilepsy syndrome [, , ]. The contrasting chemical structures and distinct mechanisms of action of sulthiame and levetiracetam highlight the diversity of pharmacological approaches in managing epilepsy.

Carbamazepine

Relevance: Carbamazepine is frequently compared to sulthiame in studies evaluating the management of various types of epilepsy, including benign childhood epilepsy with centrotemporal spikes []. Studies investigating the pharmacokinetics of sulthiame reveal that children on combination therapy with carbamazepine tend to exhibit lower serum sulthiame concentrations compared to those on valproic acid []. Additionally, research suggests that the chronic administration of carbamazepine might influence the metabolism of sulthiame, likely due to carbamazepine's inducing effect on the cytochrome P450 enzyme system []. These findings suggest potential drug interactions and the need for dosage adjustments when using both medications concurrently. The frequent comparison of sulthiame and carbamazepine underlines the ongoing exploration of their efficacy, safety, and potential interactions in treating epilepsy.

Valproic Acid

Relevance: Valproic acid often appears alongside sulthiame in clinical settings for managing epilepsy. Studies indicate that sulthiame serum concentrations might be higher when co-administered with valproic acid compared to carbamazepine []. This observation suggests potential pharmacokinetic interactions between these drugs, potentially influencing their efficacy and requiring careful monitoring. Additionally, the combination of sulthiame and valproic acid is investigated as a potential therapeutic approach in cases of epileptic encephalopathy with spike-wave activation in sleep (EE-SWAS) [], highlighting their combined use in specific epilepsy syndromes.

References1. 4. 6. 10. 17. 19. 21. 23. 24. 27. 29.

Properties

CAS Number

61-56-3

Product Name

Sulthiame

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)

InChI Key

HMHVCUVYZFYAJI-UHFFFAOYSA-N

SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

Ospolot
p-(tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide, S,S-dioxide
sulthiame
sultiam
sultiame

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.